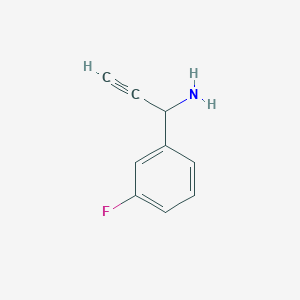

1-(3-Fluorophenyl)prop-2-yn-1-amine

Description

BenchChem offers high-quality 1-(3-Fluorophenyl)prop-2-yn-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)prop-2-yn-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

226698-97-1 |

|---|---|

Molecular Formula |

C9H8FN |

Molecular Weight |

149.16 g/mol |

IUPAC Name |

1-(3-fluorophenyl)prop-2-yn-1-amine |

InChI |

InChI=1S/C9H8FN/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9H,11H2 |

InChI Key |

IRXNMFAALPJHRF-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC(=CC=C1)F)N |

Origin of Product |

United States |

The Significance of Propargylamines As Multifunctional Building Blocks in Advanced Organic Synthesis

Propargylamines are a class of organic compounds characterized by the presence of an amino group and an alkyne functional group. This unique combination of reactive sites makes them exceptionally valuable as multifunctional building blocks in advanced organic synthesis. researchgate.netbeilstein-journals.orgsigmaaldrich.com Their significance stems from their ability to participate in a wide array of chemical transformations, leading to the efficient synthesis of diverse and complex molecular architectures.

One of the primary applications of propargylamines is in the construction of nitrogen-containing heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. nih.govnih.gov Molecules such as imidazoles, oxazoles, pyrroles, quinolines, and thiazoles can be readily synthesized using propargylamine (B41283) precursors. beilstein-journals.orgnih.gov Furthermore, propargylamines are key intermediates in the synthesis of polyfunctional amino derivatives and biologically active compounds like 1,4-diazepane and 1,4-oxazepane (B1358080) derivatives, which have shown potential as anticonvulsants and antidepressants. researchgate.netnih.gov

The development of asymmetric synthesis methods for chiral propargylamines has further broadened their importance, allowing for the creation of enantiomerically pure compounds, a critical aspect in drug development. researchgate.net Propargylamine derivatives such as pargyline, rasagiline, and selegiline (B1681611) are established drugs used in the management of neurodegenerative disorders like Parkinson's and Alzheimer's diseases. researchgate.net The cost-effectiveness and ready availability of many propargylamine starting materials also contribute to their widespread use in both academic research and industrial applications. researchgate.netnih.gov

An Overview of the Propargylamine Scaffold and Its Versatility in Synthetic Chemistry

The versatility of the propargylamine (B41283) scaffold lies in the dual reactivity of the amino and alkynyl moieties. This allows for a variety of synthetic manipulations, making it a powerful tool for molecular construction. Propargylamines are famously synthesized through multicomponent reactions, most notably the A³ (aldehyde, alkyne, amine) coupling reaction. researchgate.net A variation of this, the KA² (ketone, alkyne, amine) coupling, further expands the scope of accessible structures. researchgate.net These methods, often catalyzed by metals, provide a direct and efficient route to a wide range of substituted propargylamines. researchgate.net

The alkyne group in the propargylamine scaffold can undergo a plethora of transformations, including:

Cyclization reactions: The terminal alkyne can participate in intramolecular and intermolecular cyclizations to form various heterocyclic systems. nih.gov

Click Chemistry: Propargylamines are excellent substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, to form triazole derivatives.

Isomerization: The propargyl group can isomerize to an allene, opening up different reaction pathways. nih.gov

Addition Reactions: The triple bond can undergo various addition reactions to introduce new functional groups.

The amine group, on the other hand, can be acylated, alkylated, or participate in condensation reactions. This dual functionality allows for the sequential or one-pot synthesis of complex molecules, highlighting the scaffold's role as a linchpin in convergent synthetic strategies. mdpi.com The development of green chemistry approaches, such as solvent-free synthesis and the use of recyclable catalysts, has made the synthesis of propargylamines more environmentally benign and industrially scalable. researchgate.net

Specific Research Focus on 1 3 Fluorophenyl Prop 2 Yn 1 Amine Within the Class of Fluorinated Propargylamines

Multicomponent Coupling Reactions

Multicomponent reactions (MCRs) are powerful tools for the synthesis of propargylamines, allowing for the formation of several bonds in a single step from readily available starting materials. phytojournal.com The A3 (aldehyde-alkyne-amine) and KA2 (ketone-alkyne-amine) coupling reactions are prominent examples of MCRs used for this purpose. rsc.orgnih.gov

A3 Coupling Strategies (Aldehyde-Alkyne-Amine) for Propargylamine Synthesis

The A3 coupling reaction is a one-pot, three-component reaction that combines an aldehyde, an alkyne, and an amine to produce a propargylamine. wikipedia.org This method is highly valued for its efficiency and the synthetic versatility of the resulting propargylamine products, which serve as key intermediates for various nitrogen-containing biologically active compounds. phytojournal.com The reaction typically proceeds through the in situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne and a metal catalyst. phytojournal.com

A variety of transition metals have been successfully employed to catalyze the A3 coupling reaction, with copper, silver, and gold being among the most common. wikipedia.orgmdpi.com These metals effectively activate the terminal alkyne's C-H bond, facilitating the nucleophilic addition to the iminium ion. phytojournal.com

Copper(I): Copper(I) salts, such as CuI, are widely used and have proven to be highly efficient catalysts for A3 coupling reactions. mdpi.com Studies have shown that Cu(I) catalysts can achieve high turnover numbers (TON) and turnover frequencies (TOF), with some systems reporting TOFs exceeding 10^5 h-1 under solvent-free, microwave-assisted conditions. scholaris.ca The catalytic activity is often enhanced by the in situ generation of Cu(I) species. scholaris.ca Heterogeneous copper catalysts, such as copper-functionalized metal-organic frameworks (MOFs), have also been developed to facilitate catalyst recovery and reuse. nih.gov

Silver(I): Silver catalysts have also been utilized in A3 coupling reactions, often in conjunction with chiral ligands to achieve enantioselectivity. mdpi.com

Gold(I): Gold catalysts are effective for A3 couplings and can be used in water as a solvent, offering a greener alternative to traditional organic solvents. wikipedia.org

| Catalyst System | Key Features | Reference |

| Cu(I) salts (e.g., CuI) | High efficiency, high turnover frequencies, can be used in solvent-free conditions. | mdpi.comscholaris.ca |

| Cu-functionalized MOFs | Heterogeneous, reusable catalyst. | nih.gov |

| Ag(I) catalysts | Can be used with chiral ligands for asymmetric synthesis. | mdpi.com |

| Au(I) catalysts | Effective in water as a solvent. | wikipedia.org |

In an effort to develop more sustainable and cost-effective synthetic methods, metal-free A3 coupling protocols have been explored. phytojournal.com These reactions often rely on the inherent reactivity of the starting materials under specific conditions. For instance, the use of ortho-hydroxybenzaldehydes can facilitate a metal- and solvent-free decarboxylative A3 coupling with secondary amines and alkynoic acids. acs.org The reaction is believed to proceed through an ortho-quinonoid intermediate. acs.org Another approach involves the use of magnetized water, which has been reported to promote the A3 coupling of aldehydes, terminal acetylenes, and secondary amines without the need for a metal catalyst. rsc.org

| Method | Key Features | Reference |

| Decarboxylative A3-Coupling | Utilizes ortho-hydroxybenzaldehydes and alkynoic acids under catalyst- and solvent-free conditions. | acs.org |

| Magnetized Water | Promotes the reaction between aldehydes, terminal acetylenes, and secondary amines without a metal catalyst. | rsc.org |

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. rsc.org The application of microwave technology to the synthesis of fluorinated propargylamines has been shown to be highly efficient. rsc.orggoogle.com For example, a highly efficient microwave-assisted three-component reaction between an aldehyde, a primary amine, and an alkyne has been developed using an inexpensive Cu(I)/Cu(II) catalytic system in water. rsc.org This method allows for the rapid preparation of a wide range of diversely substituted secondary propargylamines in good to high yields. rsc.org The use of microwave synthesis can be particularly advantageous for generating libraries of compounds for screening purposes. nih.govyoutube.com

KA2 Coupling Reactions

The KA2 (Ketone-Amine-Alkyne) coupling reaction is an analogue of the A3 coupling where a ketone is used instead of an aldehyde, leading to the formation of α-tertiary propargylamines. researchgate.netacs.org These compounds, bearing a quaternary carbon center, are of significant interest in medicinal chemistry. researchgate.net The KA2 reaction is also typically catalyzed by transition metals, with copper(I)-zeolite catalysts showing promise for solvent-free conditions. acs.orgacs.org The use of a drying reagent is often beneficial as the reaction releases water as a byproduct. researchgate.net

Stereoselective Synthesis of Chiral Fluorinated Propargylamines

The development of stereoselective methods for the synthesis of chiral fluorinated propargylamines is of great importance, as the stereochemistry of a molecule can significantly impact its biological activity. acs.orgnih.gov One successful approach involves the chemoselective biomimetic hydrogenation of fluorinated alkynyl ketimines. acs.orgnih.gov This reaction, catalyzed by a combination of a phosphoric acid and a ruthenium complex, allows for the highly enantioselective reduction of the carbon-nitrogen double bond in the presence of the carbon-carbon triple bond. acs.orgnih.gov This method has been shown to be effective for producing a variety of chiral fluorinated propargylamines. acs.org

Another strategy for achieving enantioselectivity in A3 coupling reactions is the use of chiral ligands in combination with metal catalysts. mdpi.com For example, bidentate ligands like BINAM and its derivatives have been used with copper and silver catalysts to induce stereoselectivity in the formation of propargylamines. mdpi.com

An in-depth analysis of synthetic strategies for the chiral propargylamine, 1-(3-fluorophenyl)prop-2-yn-1-amine, and its analogs reveals a variety of sophisticated chemical methodologies. These approaches range from the asymmetric alkynylation of imines using chiral auxiliaries and catalysts to modern C-H functionalization techniques.

Reactivity and Transformation Pathways of Fluorinated Propargylamines

Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and materials science. Propargylamines are excellent precursors for such transformations due to the presence of both a nucleophilic amine and an electrophilic alkyne in close proximity.

Metal catalysts play a pivotal role in activating the alkyne group of propargylamines, facilitating intramolecular reactions that lead to the formation of various cyclic structures. Catalysts based on gold, silver, palladium, rhodium, and copper have been extensively used for these transformations.

The reaction of propargylamines with carbon dioxide (CO2) to form 2-oxazolidinones is a significant transformation that utilizes CO2 as a renewable C1 source. acs.orgacs.org This reaction is typically catalyzed by silver or palladium complexes. acs.orgelsevierpure.comnih.govorganic-chemistry.orgresearchgate.netresearchgate.net While specific studies on 1-(3-Fluorophenyl)prop-2-yn-1-amine are not prevalent in the reviewed literature, the general mechanism involves the formation of a carbamate (B1207046) intermediate from the amine and CO2, followed by a metal-catalyzed intramolecular cyclization onto the alkyne. organic-chemistry.org The presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often required to facilitate the formation of the carbamate. nih.govorganic-chemistry.org

Silver-catalyzed systems, such as those using silver acetate (B1210297) or silver nitrate, have proven effective for the carboxylative cyclization of a variety of propargylic amines under mild conditions. elsevierpure.comnih.govorganic-chemistry.orgresearchgate.net Palladium catalysts have also been employed, sometimes in one-pot multi-component reactions that combine the cyclization with a cross-coupling step. acs.orgresearchgate.net The electronic nature of the substituent on the aryl ring of the propargylamine (B41283) can influence the reaction, and it is anticipated that the electron-withdrawing fluorine atom in 1-(3-Fluorophenyl)prop-2-yn-1-amine would impact the nucleophilicity of the amine and the reactivity of the alkyne.

Table 1: Examples of Metal-Catalyzed Carboxylative Cyclization of Propargylamines with CO2

| Catalyst System | Propargylamine Substrate | Product | Yield (%) | Reference |

| AgNO3 / DBU | N-Benzylpropargylamine | 5-(Methylene)-3-benzyl-2-oxazolidinone | 95 | nih.gov |

| AgOAc / DBU | 1-(Phenylethynyl)cyclohexanamine | 5-(Phenylmethylene)spiro[cyclohexane-1,4'-oxazolidin]-2'-one | 95 | organic-chemistry.org |

| PdCl2(dppf) / NaOtBu | N-Methyl-1-phenylprop-2-yn-1-amine | 3-Methyl-4-phenyl-5-methyleneoxazolidin-2-one | 85 | researchgate.net |

| (IPr)AuCl / K2CO3 | N-Boc-propargylamine | tert-Butyl 5-methylene-2-oxooxazolidine-3-carboxylate | 99 | organic-chemistry.org |

This table presents data for related propargylamine compounds to illustrate the general reaction, as specific data for 1-(3-Fluorophenyl)prop-2-yn-1-amine was not found in the reviewed literature.

Propargylamines are versatile building blocks for the synthesis of a wide range of nitrogen-containing heterocycles. Although specific examples for the conversion of 1-(3-Fluorophenyl)prop-2-yn-1-amine into all these heterocycles are not detailed in the literature, the general synthetic strategies are well-established for related compounds.

Pyrroles: Rhodium-catalyzed reactions of allylamines with alkenes can produce pyrroles. nih.govresearchgate.netglobalauthorid.com While this involves allylamines, related rhodium-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with terminal alkynes also yields pyrroles, showcasing the utility of rhodium in constructing this ring system. beilstein-journals.org Ruthenium-catalyzed three-component reactions of ketones, amines, and diols also provide a route to substituted pyrroles. acs.org

Quinolines: Gold- and palladium-catalyzed cyclizations of propargylamines are effective methods for synthesizing quinolines. mdpi.comnih.govnih.govrsc.orgresearchgate.netthieme-connect.de For instance, palladium-catalyzed cyclization of propargylamines can afford functionalized quinolines in high yields. mdpi.comnih.gov A study demonstrated that propargylamines with electron-withdrawing groups, such as fluorine, on the aromatic ring are well-tolerated in this transformation, suggesting that 1-(3-Fluorophenyl)prop-2-yn-1-amine would be a suitable substrate. mdpi.com

Thiazoles: Copper-catalyzed one-pot reactions of primary amines, ketones, terminal alkynes, and isothiocyanates can produce thiazolidin-2-imines, which are related to thiazoles. acs.org The classic Hantzsch synthesis, involving the reaction of an α-halocarbonyl with a thioamide, remains a cornerstone for thiazole (B1198619) synthesis. mdpi.com

Oxazoles and Oxazolines: Silver- and gold-catalyzed cyclizations of N-propargylamides are common routes to oxazoles and oxazolines. nih.govrsc.orgmdpi.comresearchgate.netacs.orgnih.gov The cyclization can proceed via a 5-exo-dig pathway. rsc.org For example, silver(I)-catalyzed rearrangement of N-sulfonyl propargylamides can lead to functionalized oxazoles. nih.govacs.org Oxazolines can be synthesized from the reaction of 2-amino alcohols with various functional groups, a transformation that highlights the versatility of related starting materials. wikipedia.orgnih.govorganic-chemistry.org

Imidazoles: The synthesis of imidazoles from N-propargylamines has been reported through various metal-catalyzed and base-mediated methods. rsc.orgorganic-chemistry.orgnih.govacs.orgwikipedia.org For instance, a zinc-catalyzed hydroamination-cyclization sequence of propargylamides with amines provides substituted imidazoles in good yields. nih.gov

Table 2: Examples of Metal-Catalyzed Synthesis of N-Heterocycles from Propargylamine Derivatives

| Heterocycle | Catalyst System | Substrate Type | General Product | Reference |

| Quinoline (B57606) | Pd(OAc)2 / Xantphos | Aryl Propargylamine | 2,4-Disubstituted Quinoline | mdpi.com |

| Oxazole | PPh3AuNTf2 / K2CO3 | N-Propargylamide | Polyfluoroalkylated Oxazole | researchgate.net |

| Imidazole | Zn(OTf)2 | Propargylamide and Amine | Di- and Tri-substituted Imidazole | nih.gov |

| Pyrrole | [RhCp*Cl2]2 / AgOAc | Allylamine and Alkene | Substituted Pyrrole | nih.gov |

| Thiazole | CuCl | Primary amine, ketone, alkyne, isothiocyanate | Thiazolidin-2-imine | acs.org |

| Oxazoline | PhI(OAc)2 / LiI | N-Propargylamide | (E)-5-Iodomethylene-2-oxazoline | rsc.org |

This table illustrates general synthetic routes to various heterocycles from propargylamine derivatives. Specific data for 1-(3-Fluorophenyl)prop-2-yn-1-amine was not available in the cited sources.

Intramolecular hydroamidation of alkynes is a powerful method for the synthesis of cyclic amides. While specific studies on the intramolecular hydroamidation of amides derived from 1-(3-Fluorophenyl)prop-2-yn-1-amine are not extensively documented, related transformations have been reported. For instance, palladium-catalyzed carboxylative cyclization of homopropargylamines can lead to six-membered cyclic carbamates, which can be considered a form of intramolecular hydroamidation involving CO2. acs.orgacs.org The success of such reactions often depends on the catalyst and reaction conditions, which can influence the regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo).

Metal-Catalyzed Cyclization of Propargylic Amines

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a C-C multiple bond, is an atom-economical method for synthesizing amines and enamines. Both intermolecular and intramolecular hydroamination reactions of propargylamines have been explored. Base-mediated intramolecular hydroamination of propargylamines with isothiocyanates has been shown to proceed via a regioselective 5-exo-dig cycloisomerization to afford imidazole-2-thiones. acs.org This highlights the potential for intramolecular hydroamination of derivatives of 1-(3-Fluorophenyl)prop-2-yn-1-amine to yield heterocyclic structures.

Isomerization Reactions (e.g., to 1-Azadienes)

Propargylamines can undergo isomerization reactions to form other valuable synthetic intermediates. A notable example is the base-promoted isomerization of propargylamines to 1-azadienes. mdpi.comnih.gov This transformation has been shown to be highly selective and proceeds under mild conditions with good functional group tolerance, including for substrates with electron-withdrawing groups like fluorine on the aromatic ring. mdpi.com The resulting 1-azadienes are versatile intermediates that can participate in further reactions, such as [4+2] cycloadditions, to generate more complex nitrogen-containing molecules. mdpi.com

Reactions Involving Propargyl Radicals

The reactivity of fluorinated propargylamines, such as 1-(3-Fluorophenyl)prop-2-yn-1-amine, can be harnessed through pathways involving propargyl radicals. These highly reactive intermediates open up avenues for the synthesis of complex nitrogen-containing heterocyclic structures, most notably quinolines. The generation of a propargyl radical from a propargylamine precursor typically involves the homolytic cleavage of a bond, often facilitated by radical initiators or photoredox catalysis. Once formed, the propargyl radical can undergo intramolecular cyclization, a powerful strategy for ring construction in organic synthesis.

A significant transformation pathway for N-arylpropargylamines, including those with fluorine substitution, is their conversion into quinoline derivatives. This process often proceeds through a cascade of reactions initiated by a radical species. For instance, a metal-free approach utilizing iodine and a suitable solvent system can promote the iodination and subsequent cyclization of propargylamines to form multi-iodinated quinolines. rsc.orgnih.gov This reaction is believed to proceed via a radical mechanism where the solvent plays a crucial role in controlling the regioselectivity of the final product.

The general scheme for such a transformation involves the initial reaction of the propargylamine with a radical initiator. The resulting radical species then undergoes an intramolecular cyclization onto the aryl ring. Subsequent oxidation and aromatization steps lead to the formation of the stable quinoline core. The substitution pattern on the starting N-arylpropargylamine dictates the substitution pattern on the resulting quinoline.

While specific studies on 1-(3-Fluorophenyl)prop-2-yn-1-amine in propargyl radical-mediated reactions are not extensively documented in the reviewed literature, the reactivity of analogous N-arylpropargylamines provides a strong indication of its expected behavior. The presence of a fluorine atom on the phenyl ring is generally well-tolerated in many organic transformations and can influence the electronic properties of the molecule, potentially affecting the rate and selectivity of the radical cyclization.

Research on the solvent-controlled radical cyclization of various propargylamines to yield multi-iodinated quinolines has demonstrated the versatility of this method. The reaction conditions, including the choice of solvent, can direct the formation of different isomers. The table below summarizes the results for a selection of N-arylpropargylamines, illustrating the scope of this transformation.

| Entry | Substrate (N-Arylpropargylamine) | Solvent | Product (Quinoline Derivative) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | N-(1-phenylprop-2-yn-1-yl)aniline | CH3CN | 4-iodo-2-phenylquinoline | 85 | rsc.org |

| 2 | N-(1-(p-tolyl)prop-2-yn-1-yl)aniline | CH3CN | 4-iodo-2-(p-tolyl)quinoline | 82 | rsc.org |

| 3 | N-(1-(4-methoxyphenyl)prop-2-yn-1-yl)aniline | CH3CN | 4-iodo-2-(4-methoxyphenyl)quinoline | 78 | rsc.org |

| 4 | N-(1-(4-chlorophenyl)prop-2-yn-1-yl)aniline | CH3CN | 2-(4-chlorophenyl)-4-iodoquinoline | 80 | rsc.org |

| 5 | N-(1-phenylprop-2-yn-1-yl)aniline | DMSO | 3,4-diiodo-2-phenylquinoline | 75 | rsc.org |

| 6 | N-(1-(p-tolyl)prop-2-yn-1-yl)aniline | DMSO | 3,4-diiodo-2-(p-tolyl)quinoline | 72 | rsc.org |

Furthermore, the cyclization of N-aryl propargylamines can also be achieved under different catalytic systems to afford C4-aryl quinolines. These transformations highlight the utility of propargylamines as versatile building blocks for the synthesis of complex heterocyclic scaffolds.

| Entry | Starting N-Aryl Propargylamine | Product (C4-Aryl Quinoline) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | N-(1,3-diphenylprop-2-yn-1-yl)aniline | 2,4-diphenylquinoline | 98 | rsc.org |

| 2 | N-(3-phenyl-1-(p-tolyl)prop-2-yn-1-yl)aniline | 4-phenyl-2-(p-tolyl)quinoline | 95 | rsc.org |

| 3 | N-(1-(4-chlorophenyl)-3-phenylprop-2-yn-1-yl)aniline | 2-(4-chlorophenyl)-4-phenylquinoline | 92 | rsc.org |

| 4 | N-(1-(4-methoxyphenyl)-3-phenylprop-2-yn-1-yl)aniline | 2-(4-methoxyphenyl)-4-phenylquinoline | 88 | rsc.org |

The field of photoredox catalysis has also emerged as a powerful tool for the generation of radical intermediates under mild conditions. nih.gov The application of visible light in conjunction with a suitable photocatalyst could provide an alternative and efficient pathway for the initiation of propargyl radical cyclizations of fluorinated propargylamines like 1-(3-Fluorophenyl)prop-2-yn-1-amine, leading to the formation of functionalized quinolines.

Fluorinated Propargylamines As Building Blocks in Diversity Oriented Synthesis Dos

Integration into Multicomponent Reactions (e.g., Ugi Reaction) for Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product that incorporates the substantial majority of the atoms from the starting materials. nih.govnih.gov The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide scaffolds. nih.gov

The use of functionalized components, such as propargylamines, in the Ugi reaction significantly expands the structural diversity of the resulting products. nih.gov While specific studies detailing the use of 1-(3-Fluorophenyl)prop-2-yn-1-amine in the Ugi reaction are not prevalent in readily accessible literature, the known reactivity of propargylamines allows for a clear projection of its utility. By serving as the amine component, 1-(3-Fluorophenyl)prop-2-yn-1-amine can introduce both a fluorinated phenyl ring and a terminal alkyne into the Ugi product. This terminal alkyne is not merely a passive substituent but a versatile functional handle for post-Ugi transformations, enabling further diversification. nih.gov

For instance, the alkyne moiety in the Ugi adduct can undergo a variety of subsequent reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC), Sonogashira coupling, or intramolecular cyclizations, leading to a diverse array of complex heterocyclic systems. nih.gov This strategy, combining the convergence of the Ugi MCR with the divergent potential of the propargyl group, is a hallmark of efficient diversity-oriented synthesis.

Table 1: Illustrative Ugi-4CR Employing a Generic Propargylamine (B41283)

This table illustrates the components and the resulting scaffold from a typical Ugi reaction involving a propargylamine. The R¹, R², and R³ groups can be varied to generate a large library of compounds from a single core reaction.

| Aldehyde (R¹CHO) | Amine | Carboxylic Acid (R²COOH) | Isocyanide (R³NC) | Resulting Scaffold |

| Benzaldehyde | Propargylamine | Acetic Acid | tert-Butyl isocyanide | α-Acylamino carboxamide with terminal alkyne |

| Isobutyraldehyde | Propargylamine | Benzoic Acid | Cyclohexyl isocyanide | α-Acylamino carboxamide with terminal alkyne |

| Formaldehyde | Propargylamine | Chloroacetic Acid | Benzyl isocyanide | α-Acylamino carboxamide with terminal alkyne |

Strategies for Constructing Diverse Heterocyclic Systems

The propargylamine motif is a well-established precursor for the synthesis of a multitude of nitrogen-containing heterocycles. researchgate.net The presence of the 3-fluorophenyl group in 1-(3-Fluorophenyl)prop-2-yn-1-amine adds a valuable element for probing structure-activity relationships, while the core reactivity of the propargylamine structure remains the primary driver for heterocyclic construction.

One of the most common strategies involves the A³ coupling (Aldehyde-Alkyne-Amine), a multicomponent reaction that itself can produce propargylamines. rsc.org However, when using a pre-formed propargylamine like 1-(3-Fluorophenyl)prop-2-yn-1-amine, it can act as a building block in subsequent cyclization reactions. For example, propargylamines are known to undergo cyclization to form quinolines, pyrroles, and other important heterocyclic frameworks. researchgate.netresearchgate.net

Microwave-assisted synthesis has been shown to be an effective method for the one-pot preparation of fluorinated propargylamines and their subsequent transformation into other heterocyclic structures like chalcones or quinolines. researchgate.netsci-hub.sedntb.gov.ua Furthermore, transition-metal catalysis, particularly with gold, silver, or copper, can activate the alkyne functionality of propargylamine derivatives, triggering intramolecular cyclizations to generate complex polycyclic systems. nih.gov For instance, gold-catalyzed intramolecular annulation of Ugi products derived from propargylamine can lead to dihydroisoquinolines. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from Propargylamine Precursors

This table provides examples of the types of heterocyclic cores that can be synthesized from propargylamine building blocks through various reaction strategies.

| Starting Material Class | Reaction Type | Resulting Heterocyclic Core | Catalyst/Conditions |

| Fluorinated Propargylamine | Domino Reaction | Chalcone | Base-catalyzed hydrolysis |

| Fluorinated Propargylamine | Cyclization | Quinolines | Metal-catalyzed (e.g., Ag, Au) |

| Ugi adduct of Propargylamine | Intramolecular Cyclization | Dihydroisoquinolines | Au(I) catalyst |

| Ugi adduct of Propargylamine | CuAAC Click Reaction | Triazole-fused Benzazepines | Cu(I), Sodium Azide |

Enabling Access to Privileged Scaffolds and Chemical Space Exploration

Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. Heterocyclic structures such as benzodiazepines, quinolines, and indoles are well-known examples. The ability of fluorinated propargylamines to serve as precursors to a wide range of these scaffolds makes them key players in chemical space exploration. nih.govnih.gov

The sequencing of multicomponent reactions with subsequent cyclization reactions is a powerful strategy for rapidly accessing diverse and complex heterocyclic scaffolds. nih.gov For example, an Ugi reaction using 1-(3-Fluorophenyl)prop-2-yn-1-amine could be followed by a palladium-catalyzed intramolecular cyclization, potentially leading to novel benzodiazepine (B76468) or other medium-ring heterocyclic derivatives. The strategic placement of the fluorine atom can be used to fine-tune the electronic properties and biological activity of the final compounds.

The chemoselective hydrogenation of fluorinated alkynyl ketimines is another route to chiral fluorinated propargylamines, which can then be used to construct more complex chiral molecules. acs.orgnih.gov For instance, iodocyclization of a chiral fluorinated propargylamine can yield a chiral dihydroquinoline derivative, a scaffold with known biological activities, including potential selective COX-2 inhibition. acs.org This highlights how a relatively simple building block can provide access to enantiomerically enriched, complex molecules occupying a privileged region of chemical space. This diversity-oriented approach is critical for building the comprehensive compound libraries needed for modern high-throughput screening and drug discovery efforts. nih.gov

Mechanistic and Computational Studies on Propargylamine Transformations

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Kinetic and spectroscopic analyses are fundamental to elucidating reaction mechanisms, offering empirical data on reaction rates, intermediates, and the influence of reaction conditions.

Kinetic Studies:

Spectroscopic Studies:

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for identifying reaction intermediates and products. In the context of 1-(3-fluorophenyl)prop-2-yn-1-amine transformations, in situ NMR monitoring could track the disappearance of the starting material and the appearance of products, potentially identifying transient intermediates if they have sufficient lifetimes. For example, 1H, 13C, and 19F NMR spectroscopy would be particularly useful for this compound. The fluorine atom provides a sensitive probe for changes in the electronic environment of the phenyl ring throughout a reaction. bath.ac.ukresearchgate.net Studies on other propargyl systems have utilized these techniques to confirm product structures and stereochemistry. mdpi.com

A summary of how these techniques are generally applied is presented below:

| Technique | Application in Mechanistic Studies | Information Gained for Propargylamine (B41283) Reactions |

| Kinetic Analysis | Measures reaction rates under varying conditions (concentration, temperature). | Determination of rate laws, reaction order, activation parameters, and identification of the rate-determining step. |

| 1H, 13C, 19F NMR | Monitors the structural changes of molecules during a reaction. | Identification of starting materials, intermediates, and final products; determination of regioselectivity and stereoselectivity. |

| Infrared (IR) Spectroscopy | Tracks changes in functional groups. | Confirmation of the conversion of the alkyne and amine functionalities. |

| Mass Spectrometry | Detects and identifies molecules by their mass-to-charge ratio. | Identification of transient intermediates and characterization of products. |

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool to complement experimental studies by providing detailed energetic and structural information about reaction pathways that are often difficult to observe experimentally. mdpi.comrsc.org

For reactions involving arylpropargylamines, DFT calculations can be used to:

Model Reactant and Intermediate Structures: Optimize the geometries of reactants, intermediates, and transition states.

Calculate Reaction Energy Profiles: Determine the activation energies for different potential pathways, helping to predict the most likely reaction mechanism. researchgate.netelsevierpure.comresearchgate.net

Investigate Transition States: Analyze the structure of transition states to understand the key interactions that stabilize them and control selectivity.

In the context of metal-catalyzed transformations of propargylic compounds, DFT studies have been instrumental. For example, in palladium-catalyzed reactions, calculations can elucidate the mechanism of oxidative addition, the nature of the π-propargylpalladium or π-allylpalladium intermediates, and the subsequent nucleophilic attack and reductive elimination steps. mdpi.com For a hypothetical cyclization reaction involving 1-(3-fluorophenyl)prop-2-yn-1-amine, DFT could predict whether the reaction proceeds via a concerted or stepwise pathway and explain the observed regioselectivity based on the electronic and steric properties of the fluorinated phenyl group. researchgate.netnih.gov

A representative table of computed energetic data from a hypothetical DFT study on a propargylamine reaction is shown below to illustrate the type of information obtained.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting Propargylamine + Reagent | 0.0 |

| TS1 | Transition state for Path A | +22.5 |

| Intermediate A | Intermediate on Path A | +5.3 |

| TS2 | Transition state for Path B | +18.9 |

| Intermediate B | Intermediate on Path B | -2.1 |

| Products | Final Product(s) | -15.7 |

Note: This table is illustrative and not based on actual experimental data for the target compound.

Role of Catalysts and Ligands in Modulating Reactivity and Selectivity

The choice of catalyst and associated ligands is paramount in controlling the outcome of many organic transformations, and reactions of propargylamines are no exception.

Catalysts: Transition metals like palladium, nickel, copper, gold, and ruthenium are commonly employed to catalyze reactions involving alkynes. In the context of propargylamine chemistry, these catalysts can activate the alkyne moiety towards various transformations. For instance, palladium catalysts are well-known to facilitate cross-coupling and cyclization reactions. mdpi.com A study on the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates demonstrated the formation of a π-allylpalladium intermediate, which is crucial for the subsequent intramolecular cyclization. mdpi.com The catalyst's role is to lower the activation energy for key steps such as C-H activation, migratory insertion, or reductive elimination. The choice of the metal itself can be significant; for example, copper catalysts are often used in multicomponent reactions like the A3 coupling (aldehyde-alkyne-amine). koreascience.kr

Ligands: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the metal center and have a profound impact on its steric and electronic properties. This, in turn, influences the reactivity and selectivity of the catalyzed reaction.

Steric Effects: Bulky ligands can create a sterically hindered environment around the metal, which can be exploited to control regioselectivity or enantioselectivity.

Electronic Effects: Electron-donating or electron-withdrawing ligands can modify the electron density at the metal center, affecting its catalytic activity. For example, electron-rich ligands can promote oxidative addition, while electron-poor ligands may facilitate reductive elimination.

In a palladium-catalyzed reaction involving a propargylic carbonate, the use of bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) or 1,3-bis(diphenylphosphino)propane (B126693) (dppp) was shown to significantly improve the yield of the desired cyclized product compared to reactions without a ligand or with monodentate ligands. mdpi.com This highlights the critical role of the ligand in stabilizing the catalytic species and directing the reaction pathway.

| Catalyst/Ligand System | Typical Transformation | Role in Modulating Reactivity/Selectivity |

| Pd(0) / Phosphine Ligands | Cyclizations, Cross-Coupling | Controls regioselectivity and enantioselectivity through steric and electronic tuning of the palladium center. mdpi.com |

| Ni(0) / Phosphine Ligands | Carboamination | Monodentate phosphine ligands were found to be crucial for chemoselectivity in the synthesis of tetrasubstituted enamines. nih.gov |

| Cu(I) Salts | A3 Coupling, Click Chemistry | Activates the terminal alkyne via the formation of a copper acetylide, facilitating nucleophilic attack. koreascience.kr |

| Au(I) / Phosphine Ligands | Hydroamination, Cycloisomerization | π-acidic gold catalyst activates the alkyne towards nucleophilic attack by the amine. |

Stereochemical Control and Origins of Enantioselectivity

Achieving stereochemical control, particularly enantioselectivity, is a major goal in modern synthetic chemistry, especially for the synthesis of chiral molecules for pharmaceutical applications. Since 1-(3-fluorophenyl)prop-2-yn-1-amine is a chiral molecule (with the carbon bearing the amine and phenyl groups being a stereocenter), its enantioselective synthesis and subsequent stereocontrolled transformations are of significant interest.

The enantioselective synthesis of propargylamines can be achieved through various methods, including:

Asymmetric Addition to Imines: The addition of a metal acetylide to a chiral or achiral imine in the presence of a chiral catalyst.

Asymmetric Reduction of Propargyl Ketones: The enantioselective reduction of a corresponding propargyl ketone to the secondary alcohol, followed by conversion to the amine with retention or inversion of configuration.

Kinetic Resolution: The selective reaction of one enantiomer of a racemic mixture of the propargylamine, leaving the other enantiomer unreacted.

The origin of enantioselectivity in these reactions is typically attributed to the interaction between the substrate and the chiral catalyst. The catalyst creates a chiral environment that preferentially stabilizes the transition state leading to one enantiomer over the other. DFT calculations are often employed to model these transition states and to understand the specific non-covalent interactions (e.g., hydrogen bonding, steric repulsion, π-π stacking) that are responsible for the observed enantioselectivity. researchgate.net

In reactions of chiral propargylamines, controlling the stereochemical outcome is also crucial. For instance, in addition reactions to the alkyne, new stereocenters can be formed. The inherent chirality of the starting material can influence the stereochemistry of the newly formed centers, a phenomenon known as substrate-controlled diastereoselectivity. Alternatively, a chiral catalyst can be used to override the influence of the substrate's stereocenter, which is known as catalyst-controlled diastereoselectivity. nih.govnih.govresearchgate.net

While specific studies on the stereochemical control of 1-(3-fluorophenyl)prop-2-yn-1-amine are not prominent, the principles derived from studies on other chiral propargylic and allylic systems are directly applicable. nih.govnih.govresearchgate.net

Future Research Directions and Perspectives for 1 3 Fluorophenyl Prop 2 Yn 1 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of propargylamines is a well-established area of organic chemistry, with the three-component A³ coupling reaction (aldehyde, amine, and alkyne) being a cornerstone methodology. researchgate.netphytojournal.com Future research on the synthesis of 1-(3-Fluorophenyl)prop-2-yn-1-amine could focus on enhancing the efficiency, sustainability, and stereochemical control of its formation.

Enantioselective Synthesis: A key area for development is the enantioselective synthesis of this chiral propargylamine (B41283). While methods for the asymmetric synthesis of fluorinated propargylamines exist, such as the chemoselective biomimetic hydrogenation of fluorinated alkynyl ketimines, further refinement is needed. acs.orgacs.org Future work could explore novel chiral catalysts, including those based on transition metals or organocatalysts, to achieve high enantiomeric excess under mild conditions. nih.gov The development of catalytic systems that can be easily recovered and reused would also contribute to the sustainability of the process. nih.gov

Sustainable Approaches: The principles of green chemistry offer significant scope for innovation. acs.org Research into solvent-free reaction conditions, the use of reusable catalysts like lithium triflate (LiOTf), and microwave-assisted synthesis could lead to more environmentally benign and atom-economical routes to 1-(3-Fluorophenyl)prop-2-yn-1-amine. ias.ac.incolab.wsrsc.org The exploration of metal-free A³ coupling reactions, potentially leveraging the electronic properties of the 3-fluorophenyl group, presents another exciting frontier. rsc.org

| Methodology | Key Focus Areas | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Development of novel chiral ligands and organocatalysts. | Access to enantiomerically pure forms for pharmaceutical applications. |

| Sustainable Synthesis | Solvent-free conditions, reusable catalysts, microwave-assisted reactions. | Reduced environmental impact and increased process efficiency. |

| Metal-Free Coupling | Exploitation of inherent substrate reactivity. | Avoidance of toxic and expensive metal catalysts. |

| Flow Chemistry | Continuous production, precise control over reaction parameters. | Improved safety, scalability, and product consistency. |

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways

The dual functionality of 1-(3-Fluorophenyl)prop-2-yn-1-amine, comprising a nucleophilic amine and an electrophilic/nucleophilic alkyne, makes it a versatile synthon. mdpi.comacs.org Future research should aim to uncover novel transformations that exploit the interplay between the fluorinated aryl group and the propargylamine core.

Cycloaddition Reactions: Propargylamines are known to participate in various cycloaddition reactions to form heterocyclic structures. nih.gov Investigating the participation of 1-(3-Fluorophenyl)prop-2-yn-1-amine in [3+2] cycloadditions with azides to form triazoles, or with other 1,3-dipoles, could yield a diverse range of novel fluorinated heterocycles. rsc.orgthieme-connect.com The influence of the 3-fluorophenyl substituent on the regioselectivity and stereoselectivity of these reactions warrants detailed investigation.

Transition-Metal Catalyzed Transformations: The alkyne moiety is a prime handle for transition-metal catalysis. The Sonogashira coupling, a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, could be employed to further functionalize the propargyl unit of the molecule. wikipedia.orglibretexts.orgorganic-chemistry.org This would open pathways to more complex molecular architectures. Furthermore, gold-catalyzed cyclization reactions of propargyl substrates are an emerging area that could lead to novel polycyclic systems. ntnu.edu

Rearrangement and Isomerization Reactions: The potential for base-mediated isomerization of the propargylamine to the corresponding allenamine intermediate opens up further synthetic possibilities, such as the synthesis of substituted furans or other heterocycles. rsc.orgthieme-connect.com The electronic nature of the 3-fluorophenyl group could influence the stability and reactivity of such intermediates.

| Reaction Type | Potential Products | Research Focus |

|---|---|---|

| [3+2] Cycloaddition | Fluorinated triazoles, pyrroles, furans | Regio- and stereoselectivity, catalyst development. |

| Sonogashira Coupling | Aryl- or vinyl-substituted propargylamines | Expansion of molecular complexity, catalyst optimization. |

| Gold-Catalyzed Cyclizations | Novel polycyclic N-heterocycles | Exploration of new catalytic cycles and substrate scope. |

| Isomerization/Cyclization | Substituted furans, imidazoles | Understanding the role of the fluoro-substituent on intermediate stability. |

Advanced Applications in Complex Molecule Synthesis and Chemical Biology

The unique structural features of 1-(3-Fluorophenyl)prop-2-yn-1-amine make it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and chemical biology.

Synthesis of Heterocyclic Scaffolds: Propargylamines are valuable precursors for a wide array of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. nih.govsemanticscholar.orgresearchgate.netresearchgate.net Future work could focus on developing tandem or cascade reactions initiated from 1-(3-Fluorophenyl)prop-2-yn-1-amine to rapidly construct complex heterocyclic frameworks, such as quinolines, thiazoles, and benzodiazepines. mdpi.comrsc.orgnih.gov The presence of the fluorine atom can enhance the biological activity and pharmacokinetic properties of the resulting molecules. nih.govwikipedia.org

Bioorthogonal Chemistry: The terminal alkyne group is a key functional handle in bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govexlibrisgroup.com 1-(3-Fluorophenyl)prop-2-yn-1-amine could be incorporated into biomolecules as a chemical reporter. Subsequent reaction with an azide-functionalized probe via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) would allow for the visualization and study of biological processes in real-time. nih.gov The fluorine atom could also serve as a ¹⁹F NMR probe for in vivo imaging.

Interdisciplinary Research Opportunities in Fluorinated Propargylamine Chemistry

The distinctive properties of 1-(3-Fluorophenyl)prop-2-yn-1-amine create opportunities for collaborative research at the interface of chemistry, biology, and materials science.

Medicinal Chemistry and Drug Discovery: Fluorinated compounds are found in approximately 20% of all pharmaceuticals. wikipedia.org The 3-fluorophenyl motif can modulate properties such as metabolic stability and binding affinity. nih.gov This makes 1-(3-Fluorophenyl)prop-2-yn-1-amine a promising scaffold for the development of new therapeutic agents. rsc.org For instance, propargylamines themselves have shown potential in treating neurodegenerative diseases. revmaterialeplastice.ro

Materials Science: Propargylamines can be utilized as monomers in polymerization reactions to create novel functional polymers. revmaterialeplastice.rorsc.orgacs.org The incorporation of the fluorophenyl group could impart unique thermal, electronic, or surface properties to the resulting materials. Research into the polymerization of 1-(3-Fluorophenyl)prop-2-yn-1-amine or its derivatives could lead to the development of advanced materials for various applications.

Chemical Biology and Imaging: The presence of both a bioorthogonal handle (the alkyne) and a fluorine atom opens up dual-modality imaging possibilities. The alkyne can be used for fluorescence labeling, while the fluorine atom can be detected by ¹⁹F Magnetic Resonance Imaging (MRI) or the radioactive isotope ¹⁸F can be used for Positron Emission Tomography (PET). acs.orgacs.orgnih.gov This could enable powerful, multi-faceted studies of biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.